molecular formula C20H26N4O2 B2566423 N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1030096-53-7

N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2566423
CAS No.: 1030096-53-7
M. Wt: 354.454
InChI Key: KCDWZUVLUIMSHT-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a phenyl group substituted with two methyl groups, a pyrimidinyl group, and a piperidinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3,5-dimethylphenylamine with 2-chloroacetyl chloride to form N-(3,5-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with 6-methyl-2-(piperidin-1-yl)pyrimidin-4-ol under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant and antiseptic.

Uniqueness

N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, this compound has a more complex structure, allowing for a broader range of applications and interactions with molecular targets.

Biological Activity

N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.

Structural Overview

The compound belongs to the acetamide class and features:

  • A pyrimidine ring substituted with a piperidinyl group .
  • A dimethylphenyl group at the 3 and 5 positions.

This unique arrangement contributes to its potential interactions with various biological targets, making it a candidate for pharmacological studies.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases.
  • Anticancer Activity : The compound has been tested against various cancer cell lines, demonstrating significant inhibition of cell proliferation. For instance, studies have shown its effectiveness against MCF-7 and MDA-MB 231 breast cancer cell lines, indicating its potential as an anticancer agent .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of the compound to specific protein targets. These studies have revealed promising interactions with enzymes related to cancer and inflammation, suggesting mechanisms through which the compound exerts its biological effects .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidine Ring : This is achieved through condensation reactions involving appropriate aldehydes and amidines.
  • Introduction of the Piperidine Group : Nucleophilic substitution reactions are used to incorporate the piperidine moiety.
  • Coupling with Dimethylphenyl Group : This step often employs palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Case Studies

  • In vitro Studies on Cancer Cell Lines :
    • A study evaluated the compound's effect on MCF-7 cells, showing an IC50 value indicative of strong antiproliferative activity.
    • Another study reported similar findings with MDA-MB 231 cells, supporting its potential as a chemotherapeutic agent .
  • Anti-inflammatory Activity Assessment :
    • In vivo studies demonstrated significant reductions in inflammatory markers when administered to animal models of inflammation, suggesting a mechanism involving COX inhibition.

Data Table: Summary of Biological Activities

Biological ActivityEvidence/SourceRemarks
Anti-inflammatoryInhibits COX enzymes
Anticancer (MCF-7) IC50 values indicate strong activity
Anticancer (MDA-MB 231) Significant reduction in proliferation
Molecular Docking Promising binding interactions

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-14-9-15(2)11-17(10-14)22-18(25)13-26-19-12-16(3)21-20(23-19)24-7-5-4-6-8-24/h9-12H,4-8,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDWZUVLUIMSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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